REACTION_SMILES
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[Br:13][c:14]1[cH:15][cH:16][c:17]([CH:20]([CH:21]([CH3:22])[CH3:23])[OH:24])[cH:18][cH:19]1.[O:25]1[CH2:26][CH2:27][O:28][CH2:29][CH2:30]1.[OH:1][c:2]1[cH:3][c:4](=[O:12])[o:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12>>[OH:1][c:2]1[c:3]([CH:20]([c:17]2[cH:16][cH:15][c:14]([Br:13])[cH:19][cH:18]2)[CH:21]([CH3:22])[CH3:23])[c:4](=[O:12])[o:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C(O)c1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1cc(O)c2ccccc2o1
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Name
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Type
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product
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Smiles
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CC(C)C(c1ccc(Br)cc1)c1c(O)c2ccccc2oc1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |